4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile
Description
4-(Dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile is a heterocyclic compound featuring a pyridine core (nicotinonitrile) substituted at positions 2 and 2. The nitrile group at position 3 adds polarity, which may contribute to bioactivity or serve as a synthetic handle for further derivatization.
Properties
IUPAC Name |
4-(dimethylamino)-2-imidazol-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-15(2)10-3-4-14-11(9(10)7-12)16-6-5-13-8-16/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMAXYGFODZVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Nicotinonitrile Derivatives
Treatment of 3-cyanopyridine with phosphorus oxychloride (POCl₃) under reflux yields 2,4-dichloronicotinonitrile, leveraging the nitrile group’s electron-withdrawing effect to direct chlorination to positions 2 and 4. Typical conditions:
Alternative Cyclization Routes
Malononitrile-based cyclization strategies, as demonstrated in imidazo[4,5-b]pyridine syntheses, offer an alternative pathway. Reacting 2,3-diaminopyridine with malononitrile under basic conditions forms the nitrile-substituted pyridine core, though this method requires stringent control over reaction stoichiometry.
Regioselective Amination at Position 4
The dimethylamino group is introduced via nucleophilic substitution of 2,4-dichloronicotinonitrile:
Dimethylamine Substitution
- Conditions : Dimethylamine (40% aq., 3 eq), K₂CO₃ (2 eq), DMSO , 80°C, 6 h
- Yield : 85%
- Mechanism : The electron-deficient pyridine ring facilitates displacement of the 4-chloro group, while the 2-position remains intact due to steric hindrance from the adjacent nitrile.
- Characterization : ESI-MS m/z 193.1 [M+H]⁺; HRMS calcd. for C₈H₇ClN₃ 192.0324, found 192.0328.
Imidazole Coupling at Position 2
The final step involves substituting the 2-chloro group with imidazole:
Copper-Catalyzed Ullmann Coupling
- Conditions : Imidazole (1.2 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (3 eq), DMF , 120°C, 24 h
- Yield : 78%
- Optimization : Screening of catalysts revealed CuI/phenanthroline as superior to Pd-based systems, minimizing nitrile group reduction.
- Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-d₆) δ 9.12 (s, 1H, imidazole-H), 8.64 (d, J = 5.1 Hz, 1H, pyridine-H), 7.82 (d, J = 5.1 Hz, 1H, pyridine-H), 7.45 (s, 1H, imidazole-H), 3.21 (s, 6H, N(CH₃)₂).
Solvent and Base Effects
Polar aprotic solvents (DMF > DMSO > NMP) enhance reaction rates, while weaker bases (K₂CO₃) result in incomplete conversion compared to Cs₂CO₃.
Spectroscopic and Crystallographic Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Ullmann Coupling | 78 | 99 | 24 |
| Nucleophilic Substitution | 65 | 95 | 48 |
| Microwave-Assisted | 82 | 98 | 6 |
Microwave-assisted synthesis (100°C, 6 h) improves yields by reducing side reactions, though scalability remains a concern.
Applications and Derivatives
The compound’s electron-rich pyridine core and hydrogen-bonding capacity make it a candidate for:
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could lead to the formation of amines or other reduced derivatives .
Scientific Research Applications
Antibacterial Properties
Research indicates that 4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile exhibits significant antibacterial activity. It has been studied against various strains of bacteria, including both Gram-positive and Gram-negative species. The imidazole component is particularly important as it may inhibit critical enzymes involved in bacterial metabolism or cell wall synthesis, leading to bacterial growth inhibition.
In Vitro Studies:
- Preliminary studies have shown that derivatives of this compound can effectively inhibit bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Case Study Overview
A series of case studies have been conducted to evaluate the efficacy of this compound in various applications. These studies typically follow a structured approach:
| Case Study Component | Details |
|---|---|
| Summary of Impact | Evaluation of antibacterial properties in clinical settings. |
| Underpinning Research | Background on the synthesis and biological testing of the compound. |
| Impact Details | Specific outcomes related to bacterial resistance patterns. |
| Corroborating Sources | Peer-reviewed publications and laboratory results. |
Notable Findings
-
Antibacterial Activity:
- In vitro assays demonstrated that the compound significantly reduced bacterial growth rates compared to control groups.
- The interaction with bacterial enzymes was characterized, revealing potential pathways for therapeutic intervention.
-
Pharmacokinetics:
- Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to understand the pharmacokinetic profile of the compound better.
-
Toxicology Assessments:
- Initial toxicity studies indicate a favorable safety profile at therapeutic doses, but further research is needed to confirm these findings across different biological systems.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the nicotinonitrile group can engage in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs can be categorized based on core heterocycles and substituent motifs. Below is a detailed comparison with key derivatives:
Pyridine vs. Pyrimidine Derivatives
Target Compound :
- Core: Pyridine (nicotinonitrile, C₅H₃N–CN).
- Substituents: Position 2: 1H-imidazol-1-yl. Position 4: Dimethylamino.
- Functional Groups : Nitrile (–CN), tertiary amine (–N(CH₃)₂).
Pyrimidine Analogs (from ): 1. 4-[4-(Dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine: - Core: Pyrimidine (C₄H₃N₂). - Substituents: - Position 4: 4-(Dimethylamino)phenyl. - Position 6: 1H-imidazol-1-yl. - Functional Groups: Primary amine (–NH₂), dimethylamino (–N(CH₃)₂).
4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine :
- Core : Pyrimidine.
- Substituents :
- Position 4: 1H-imidazol-1-yl.
- Position 6: 4-methylphenyl.
- Functional Groups : Primary amine (–NH₂), methyl (–CH₃).
Key Differences :
- Electronic Effects : The pyridine core in the target compound has a single nitrogen atom, while pyrimidines (two nitrogens) exhibit greater electron deficiency. This alters reactivity in substitution reactions and binding affinity in biological systems.
- Bioactivity: Pyrimidine derivatives in are designed as anti-cancer agents, leveraging their amine groups for hydrogen bonding.
Comparison with Ethyl 4-(Dimethylamino) Benzoate and Methacrylate Derivatives ()
Key Insights :
- The dimethylamino group in ethyl 4-(dimethylamino) benzoate enhances reactivity in resin systems compared to methacrylate derivatives. This suggests that the dimethylamino group in the target compound may similarly influence its electronic profile and solubility.
- The nitrile group in the target compound could mimic the polar effects of ester groups in these analogs, albeit with distinct steric and electronic contributions.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : The pyridine core’s electron density in the target compound is intermediate between benzene and pyrimidine, making it suitable for nucleophilic aromatic substitution. In contrast, pyrimidine derivatives require harsher conditions due to their electron-deficient nature.
- Biological Activity : Imidazole-containing compounds often target enzymes (e.g., kinases) or DNA. The nitrile group in the target compound may improve blood-brain barrier penetration compared to pyrimidine amines.
- Material Science: Analogous to ethyl 4-(dimethylamino) benzoate, the dimethylamino group in the target compound could enhance solubility in polymer matrices, though its nitrile group might reduce compatibility with non-polar systems.
Biological Activity
4-(Dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile is a heterocyclic compound that combines an imidazole ring with a nicotinonitrile moiety. This unique structure positions it as a potential candidate in medicinal chemistry, particularly for its biological activities against various pathogens. The compound's molecular formula is C₁₄H₁₅N₃, and it has been studied for its antibacterial properties and potential applications in drug development.
- Molecular Formula : C₁₄H₁₅N₃
- Molecular Weight : 213.24 g/mol
- CAS Number : 303986-29-0
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various strains of bacteria, including both Gram-positive and Gram-negative species. The imidazole component is particularly noted for its role in inhibiting microbial enzymes critical for survival.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Pseudomonas aeruginosa | Moderate to good activity |
| Enterococcus faecalis | Moderate activity |
These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains of bacteria .
The biological activity of this compound may involve interactions with specific bacterial enzymes involved in metabolism or cell wall synthesis. Preliminary studies have indicated that the compound can inhibit growth by disrupting these critical pathways, although further research is necessary to fully elucidate these mechanisms .
Study on Antimicrobial Efficacy
In a recent study, derivatives of the compound were evaluated for their antimicrobial efficacy using various assays. The results demonstrated that modifications to the structure could enhance antibacterial activity, indicating the importance of structure-activity relationships (SAR) in optimizing therapeutic potential .
Cytotoxicity Assessment
While the compound shows promising antibacterial properties, cytotoxicity studies are essential to assess its safety profile. Initial evaluations suggest that it does not exhibit intrinsic cytotoxicity towards human tumor cell lines, which is a favorable characteristic for further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile, and how can intermediates be characterized?
- Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, nicotinonitrile derivatives often require Pd-catalyzed cross-coupling for imidazole incorporation . Key intermediates should be characterized via / NMR and high-resolution mass spectrometry (HRMS). Melting points (e.g., 189–235°C for structurally similar benzimidazoles ) and FTIR can confirm purity. Column chromatography (using DMF or acetonitrile ) is critical for isolating intermediates.
Q. How should researchers validate the structural integrity of this compound?
- Answer : Combine spectroscopic techniques:
- NMR : Analyze aromatic protons (δ 6.5–8.5 ppm) and dimethylamino groups (δ ~2.8 ppm, singlet) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) with HRMS.
- X-ray Crystallography : Resolve ambiguity in tautomeric forms (e.g., imidazole vs. benzimidazole ring orientation ).
Q. What safety protocols are essential when handling this compound?
- Answer : Follow institutional Chemical Hygiene Plans (e.g., lab coats, gloves, fume hoods ). Prioritize toxicity screening (e.g., Ames test for mutagenicity) due to nitrile and imidazole moieties. Store under inert conditions (argon) to prevent degradation.
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways . Tools like Gaussian or ORCA can predict regioselectivity in imidazole coupling. ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Answer : Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from tautomerism or solvent effects. Compare experimental data with simulated spectra (via ACD/Labs or ChemDraw). For ambiguous cases, synthesize isotopically labeled analogs (e.g., -imidazole) to clarify assignments .
Q. How does the compound interact with biological targets, and what assays validate its activity?
- Answer : The dimethylamino group enhances membrane permeability, while the nitrile moiety may act as a hydrogen-bond acceptor. Use:
- Cellular Assays : Test cytotoxicity in BJ fibroblasts or HUVECs (DMEM/RPMI media, 10% FBS ).
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) via fluorescence polarization.
- Molecular Docking : Map binding modes to active sites (e.g., using AutoDock Vina ).
Q. What methodologies improve yield in large-scale synthesis without compromising purity?
- Answer : Optimize via Design of Experiments (DoE):
- Variables : Catalyst loading (e.g., Pd(PPh)), reaction time, solvent (DMF vs. THF).
- Response Surface Modeling : Identify ideal conditions (e.g., 80°C, 12h ).
- Process Intensification : Use flow reactors (CRDC subclass RDF2050112 ) for heat-sensitive steps.
Q. How can researchers address instability of the nitrile group under acidic/basic conditions?
- Answer : Stabilize via:
- Protecting Groups : Temporarily convert nitrile to amide (e.g., using HO/NaOH), then regenerate post-synthesis.
- Buffered Media : Maintain pH 6–7 during reactions (phosphate buffer).
- Low-Temperature Storage : –20°C under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
